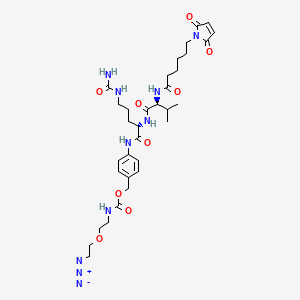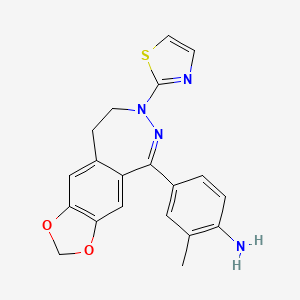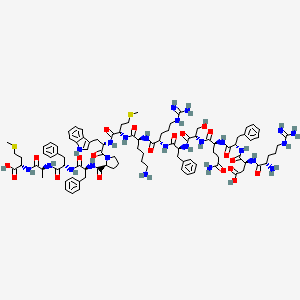
MC-VC-PAB-Azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MC-VC-PAB-Azide is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). These linkers play a crucial role in targeted cancer therapies by connecting a cytotoxic drug to an antibody that specifically targets cancer cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MC-VC-PAB-Azide involves multiple steps, starting with the preparation of the maleimidocaproyl (MC) spacer, followed by the incorporation of the valine-citrulline (VC) dipeptide, and finally the attachment of the para-aminobenzyl (PAB) group with an azide functional group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired linkers .
Industrial Production Methods
Industrial production of this compound follows Good Manufacturing Practice (GMP) guidelines to ensure the purity and consistency of the product. High-performance liquid chromatography (HPLC) is commonly used for the analysis and quality control of the final product .
Análisis De Reacciones Químicas
Types of Reactions
MC-VC-PAB-Azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like triphenylphosphine.
Cleavage Reactions: The linker can be cleaved by proteases, releasing the cytotoxic drug within the target cells.
Common Reagents and Conditions
Substitution Reactions: Copper sulfate and sodium ascorbate are commonly used in CuAAC reactions.
Reduction Reactions: Triphenylphosphine and water are used for the reduction of the azide group.
Cleavage Reactions: Proteases like cathepsin B are used to cleave the linker within the target cells.
Major Products Formed
Substitution Reactions: Triazole derivatives are formed in CuAAC reactions.
Reduction Reactions: Amines are formed from the reduction of the azide group.
Cleavage Reactions: The cytotoxic drug is released from the antibody-drug conjugate.
Aplicaciones Científicas De Investigación
MC-VC-PAB-Azide has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Employed in the development of targeted drug delivery systems.
Medicine: Integral in the creation of antibody-drug conjugates for cancer therapy.
Industry: Utilized in the production of bioconjugates for various applications
Mecanismo De Acción
MC-VC-PAB-Azide functions as a cleavable linker in antibody-drug conjugates. The mechanism involves the following steps:
Targeting: The antibody component of the ADC binds to specific antigens on the surface of cancer cells.
Internalization: The ADC is internalized into the cancer cell through endocytosis.
Cleavage: The linker is cleaved by intracellular proteases, releasing the cytotoxic drug.
Action: The released drug exerts its cytotoxic effects, leading to the death of the cancer cell
Comparación Con Compuestos Similares
MC-VC-PAB-Azide is compared with other similar compounds, such as:
MC-VC-PABC-MMAE: Another cleavable linker used in ADCs, but with a different cytotoxic payload.
MC-VC-PABC: Similar linker structure but without the azide functional group.
MC-VC-MMAE: A linker with a different payload and cleavage mechanism
This compound stands out due to its azide functional group, which allows for versatile chemical modifications and bioconjugation strategies .
Propiedades
Fórmula molecular |
C33H48N10O9 |
|---|---|
Peso molecular |
728.8 g/mol |
Nombre IUPAC |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[2-(2-azidoethoxy)ethyl]carbamate |
InChI |
InChI=1S/C33H48N10O9/c1-22(2)29(41-26(44)8-4-3-5-18-43-27(45)13-14-28(43)46)31(48)40-25(7-6-15-36-32(34)49)30(47)39-24-11-9-23(10-12-24)21-52-33(50)37-16-19-51-20-17-38-42-35/h9-14,22,25,29H,3-8,15-21H2,1-2H3,(H,37,50)(H,39,47)(H,40,48)(H,41,44)(H3,34,36,49)/t25-,29-/m0/s1 |
Clave InChI |
JHWPYSXSHDOPHL-SVEHJYQDSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NCCOCCN=[N+]=[N-])NC(=O)CCCCCN2C(=O)C=CC2=O |
SMILES canónico |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NCCOCCN=[N+]=[N-])NC(=O)CCCCCN2C(=O)C=CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-[[6-Amino-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]hexanoyl]amino]phenyl]methyl (10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl) carbonate](/img/structure/B11932102.png)



![[(1Z,4R,6Z)-1-[[(2R)-2-[[(2Z,4Z,6E,8R)-8-[(2R)-5-methoxy-6-oxo-2,3-dihydropyran-2-yl]-6-methylnona-2,4,6-trienoyl]amino]-3,3-dimethylbutanoyl]amino]octa-1,6-dien-4-yl] carbamate](/img/structure/B11932133.png)

![(8R,11S,13R,14R,17R)-17-(1,1-difluoroprop-2-ynyl)-17-hydroxy-13-methyl-11-[4-(2,4,6-trimethylphenyl)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B11932139.png)
![tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-amino-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate;hydrochloride](/img/structure/B11932145.png)
![sodium;N-[4-[(2R)-2-[[(2R)-2-(methoxycarbonylamino)-3-phenylpropanoyl]amino]-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)ethyl]phenyl]sulfamate](/img/structure/B11932153.png)

![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-6-[6-[4-[2-[3-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]propanoylamino]ethyl]piperazin-1-yl]pyridin-3-yl]-1-propan-2-ylindazole-4-carboxamide](/img/structure/B11932160.png)



